Olsalazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Reducing inflammation: Olsalazine is believed to suppress the production of inflammatory mediators like prostaglandins and leukotrienes in the colon [].

- Azo bond cleavage: Bacteria in the colon break down olsalazine, releasing two molecules of 5-aminosalicylic acid (5-ASA) which also has anti-inflammatory properties [].

There is ongoing research to understand the specific contributions of olsalazine itself versus the released 5-ASA to its therapeutic effects in IBD.

Olsalazine and Colorectal Cancer

Studies have shown a potential link between olsalazine use and a decreased risk of developing colorectal cancer in patients with ulcerative colitis []. The exact mechanism behind this is unclear, but researchers hypothesize it might be due to:

- Anti-inflammatory properties: Chronic inflammation is a risk factor for colorectal cancer. Olsalazine's ability to reduce inflammation in the colon could play a role.

- Direct effects on colon cells: Olsalazine might have some direct effects on colon cells, potentially inhibiting their transformation into cancerous cells [].

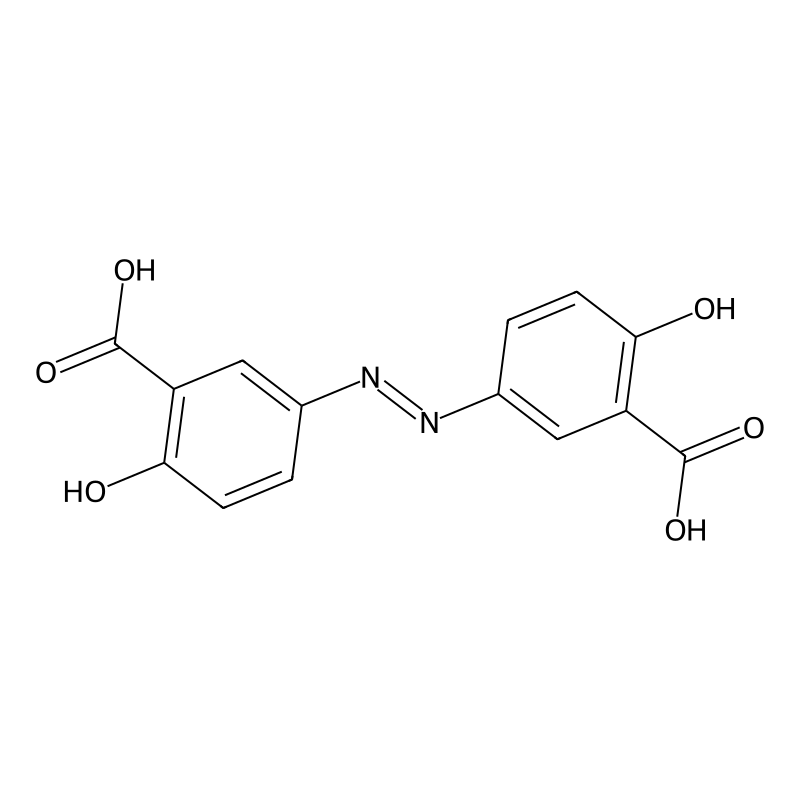

Olsalazine is an anti-inflammatory medication primarily used to treat ulcerative colitis, a chronic inflammatory bowel disease. It is a prodrug that is converted in the colon to its active form, mesalamine (5-aminosalicylic acid). Olsalazine is chemically known as disodium 3,3'-azobis(6-hydroxybenzoate) and has the empirical formula C₁₄H₈N₂Na₂O₆, with a molecular weight of 346.21 g/mol. The compound appears as a yellow crystalline powder that is soluble in water but practically insoluble in organic solvents like ethanol and chloroform .

As mentioned earlier, olsalazine acts as a prodrug for 5-ASA. Once delivered to the colon by the azoreductase enzymes of colonic bacteria, 5-ASA exerts its anti-inflammatory effects. The mechanism of action of 5-ASA is not fully understood, but it is believed to involve:

- Inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, leading to a decrease in prostaglandin and leukotriene production, which are inflammatory mediators [4].

- Modulation of the immune system by suppressing the activity of pro-inflammatory immune cells [4].

- Toxicity: Olsalazine is generally well-tolerated, but common side effects include abdominal pain, diarrhea, nausea, and headache [2, 3].

- Contraindications: Olsalazine should not be used by individuals with hypersensitivity to salicylates (aspirin) or sulfasalazine [2].

- Pregnancy and Lactation: Olsalazine is classified as pregnancy category C by the Australian Therapeutic Goods Administration (TGA) [1], indicating potential risks during pregnancy. It is recommended to consult with a healthcare professional before using olsalazine during pregnancy or breastfeeding.

Data Source:

Olsalazine exhibits anti-inflammatory properties by inhibiting the synthesis of prostaglandins through the blockade of cyclooxygenase and lipoxygenase pathways. This action reduces inflammation and alleviates symptoms associated with ulcerative colitis, such as abdominal pain and diarrhea . Clinical studies have shown that olsalazine can improve symptoms in approximately 60% to 80% of patients with mild to moderate ulcerative colitis .

The synthesis of olsalazine involves several steps:

- Formation of Azobenzene Derivative: The initial step typically involves the coupling of salicylic acid derivatives.

- Sodium Salification: The resulting compound is then converted into its sodium salt form, which enhances solubility and bioavailability.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical use .

Olsalazine is primarily used for:

- Treatment of Ulcerative Colitis: It serves as an effective alternative for patients who cannot tolerate sulfasalazine.

- Maintenance Therapy: It helps maintain remission in chronic cases of ulcerative colitis.

- Potential Use in Crohn's Disease: Although primarily indicated for ulcerative colitis, olsalazine may also offer benefits for patients with Crohn's disease .

Olsalazine shares similarities with several other compounds used in the treatment of inflammatory bowel diseases. Below are some comparable compounds along with their unique features:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Mesalamine | Directly inhibits leukotriene and prostaglandin synthesis | Active form released from olsalazine; more direct action on inflammation |

| Sulfasalazine | Cleaved into sulfapyridine and mesalamine | Contains a sulfapyridine moiety which can cause side effects not seen with olsalazine |

| Balsalazide | Converted to mesalamine in the colon | Designed specifically to minimize systemic absorption |

| Pentasa | Delivers mesalamine throughout the gastrointestinal tract | Controlled-release formulation providing sustained release |

Olsalazine's uniqueness lies in its specific prodrug mechanism that allows localized delivery of mesalamine while minimizing systemic exposure and side effects associated with other treatments like sulfasalazine .

The synthesis of olsalazine fundamentally relies on the formation of an azo bridge through diazotization-coupling pathways, which represent the cornerstone methodology for constructing the characteristic nitrogen-nitrogen double bond linkage between two aminosalicylic acid moieties [1] [2]. The diazotization process involves the conversion of an aromatic primary amine into a diazonium salt intermediate, which subsequently undergoes coupling with an activated aromatic compound to form the desired azo linkage [3] [4].

The diazotization reaction proceeds through a well-established mechanism wherein 3-amino-6-methanesulfonyloxy-methyl benzoate is dissolved in hydrochloric acid with a mass fraction of 10 percent, followed by the addition of sodium nitrite under strictly controlled conditions [2] [5]. The formation of the diazonium salt occurs through the reaction of the aromatic amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, producing a highly reactive electrophilic species that is stabilized by resonance delocalization across the aromatic ring [3] [4].

Temperature control emerges as the most critical parameter in diazotization reactions, with optimal conditions maintained between 0-5°C to prevent the explosive decomposition of diazonium salts [6] [7]. The diazonium salt formation is highly exothermic and thermally unstable, with decomposition temperatures varying between 75-160°C depending on electronic effects of substituents and charge delocalization patterns [7]. The use of ice-water mixtures with a mass ratio of 0.1:1 provides effective temperature control while maintaining the necessary reaction medium [2] [5].

The coupling reaction mechanism involves an electrophilic aromatic substitution process wherein the diazonium cation acts as a weakly electrophilic species that reacts with electron-rich aromatic compounds [4]. The reaction proceeds through the donation of π electrons from the activated aromatic nucleus to the electrophilic nitrogen, resulting in the formation of a resonance-stabilized carbocation intermediate [4]. The final step involves deprotonation of the carbocation to yield the azo product with the characteristic nitrogen-nitrogen double bond [4].

Table 1: Diazotization Reaction Conditions for Olsalazine Synthesis

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| Temperature | 0-5°C | Critical for diazonium salt stability; higher temperatures cause decomposition |

| pH | 1-2 (acidic) | Acidic conditions required for diazotization with HCl |

| Reaction Time | 2 hours | Repeated additions improve yield |

| Sodium Nitrite Concentration | 20% w/w | Mass fraction in aqueous solution |

| Ice-to-Water Ratio | 0.1:1 | Ice-water mixture for temperature control |

The regioselectivity of the coupling reaction is governed by the electronic properties of the aromatic coupling partner, with coupling preferentially occurring at the para position relative to electron-donating groups [4]. When the para position is substituted, the reaction proceeds at the ortho position as an alternative pathway [4]. The basicity of the reaction medium plays a crucial role in determining the coupling efficiency, with phenolic coupling partners showing optimal reactivity under slightly alkaline conditions where phenoxide ions are formed, enhancing the nucleophilicity of the aromatic ring [4].

Alkaline Hydrolysis Optimization Strategies

The alkaline hydrolysis step represents a critical transformation in olsalazine synthesis, converting ester intermediates to the final carboxylate form while simultaneously affecting the overall yield and purity of the product [8]. Optimization of hydrolysis conditions requires careful consideration of temperature, pH, reaction time, and the incorporation of antioxidant additives to prevent undesirable side reactions [8].

Temperature optimization studies demonstrate that reflux conditions in the range of 80-100°C provide optimal reaction rates for the hydrolysis process [8]. The thermal energy facilitates the nucleophilic attack of hydroxide ions on the ester carbonyl carbon, leading to the formation of the tetrahedral intermediate and subsequent elimination of the alcohol leaving group [8]. Higher temperatures accelerate the reaction kinetics but must be balanced against the risk of thermal decomposition of the sensitive azo linkage [9].

pH control emerges as the most influential parameter affecting the hydrolysis process, with optimal conditions established in the range of pH 5-8 [8]. The pH adjustment is critical for controlling the precipitation behavior of the product, as the carboxylate groups formed during hydrolysis require specific ionic conditions for crystallization [8]. The use of glacial acetic acid for pH adjustment provides precise control over the precipitation process, with dropwise addition allowing fine-tuning of the crystallization conditions [8].

The incorporation of antioxidant additives represents a significant advancement in hydrolysis optimization, with hydrazine hydrate and sodium hydrosulfite demonstrating exceptional effectiveness in preventing oxidative side reactions [8]. These antioxidants function by scavenging free radicals and preventing the oxidation of phenolic hydroxyl groups, which would otherwise lead to the formation of quinone-type impurities [8]. The addition of antioxidants reduces the content of the maximum impurity point in crude products from more than 1.0 percent to less than 0.3 percent [8].

Table 2: Alkaline Hydrolysis Optimization Parameters

| Parameter | Optimal Conditions | Effect on Process |

|---|---|---|

| Temperature | Reflux (80-100°C) | Higher temperature improves reaction rate |

| pH | 5-8 | pH adjustment critical for precipitation |

| Reaction Time | 2-4 hours | Extended time ensures complete conversion |

| Antioxidant Type | Hydrazine hydrate/Sodium hydrosulfite | Prevents phenolic hydroxyl oxidation |

| Yield Improvement | 60% to 80% | Reduces impurity content from >1.0% to <0.3% |

Reaction time optimization reveals that extended hydrolysis periods of 2-4 hours ensure complete conversion of ester functionalities while allowing sufficient time for the establishment of equilibrium conditions [8]. The kinetics of the hydrolysis reaction follow pseudo-first-order behavior under excess hydroxide conditions, with the rate constant dependent on temperature and pH according to the Arrhenius relationship [10].

The recrystallization process following hydrolysis requires careful optimization of cooling rates and solvent selection to achieve high-purity products [8] [11]. Slow cooling rates promote the formation of large, well-formed crystals with reduced inclusion of impurities, while rapid cooling leads to the formation of small, irregular crystals with higher impurity content [12]. The selection of appropriate recrystallization solvents follows the principle that the compound should exhibit high solubility at elevated temperatures but low solubility at room temperature [12] [11].

Redox-Mediated Purification Techniques

Redox-mediated purification techniques have emerged as powerful methodologies for achieving high-purity olsalazine products through selective oxidation and reduction processes that target specific functional groups while preserving the integrity of the azo linkage [13] [14]. These techniques exploit the unique electronic properties of the azo compound to achieve selective purification through controlled electron transfer processes.

The laccase-mediator system represents a highly effective biotechnological approach for olsalazine purification, utilizing the oxidative capabilities of laccase enzymes in combination with redox mediators to achieve selective removal of impurities [14]. The system employs 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), p-coumaric acid, and 1-hydroxybenzotriazole (HOBT) as redox mediators that facilitate electron transfer between the enzyme and substrate [14].

The ABTS-mediated system demonstrates superior efficiency compared to other mediators, achieving 99.5 percent degradation of target impurities through potent electron transfer mechanisms [14]. The enhanced effectiveness of ABTS results from its ability to form stable radical cations that can oxidize a wide range of organic substrates through single-electron transfer processes [14]. The reaction follows Michaelis-Menten kinetics with a maximum removal rate of 111.11 per hour and a half-saturation constant of 1537 mg per liter [14].

Metal-organic framework (MOF) catalysis provides another innovative approach to redox-mediated purification, utilizing bimetallic catalysts with coordinatively unsaturated metal sites to enhance redox cycling efficiency [15]. The olsalazine-based MOF catalysts demonstrate exceptional performance in advanced oxidation processes, achieving nearly 100 percent removal efficiency within 100 minutes under optimal conditions [15]. The bimetallic systems exhibit degradation rates four times higher than monometallic MOFs due to accelerated cycling between high and low valence metal states [15].

Hydrazine hydrate reduction represents a chemical approach to redox purification, functioning as a strong reducing agent capable of cleaving azo bonds in impurity molecules while preserving the desired product [16]. The reduction mechanism proceeds through the transfer of reducing equivalents from hydrazine to the azo substrate, resulting in the formation of aromatic amines that can be readily separated from the main product [16]. This technique is particularly effective for removing azo-containing impurities that may form during the synthesis process [16].

Table 3: Redox Purification Techniques and Effectiveness

| Technique | Mechanism | Efficiency |

|---|---|---|

| ABTS-mediated oxidation | Electron transfer oxidation | 99.5% degradation |

| Laccase enzyme system | Enzymatic biotransformation | 89.43% removal in 7 days |

| Hydrazine hydrate reduction | Chemical reduction of azo bonds | Complete azo cleavage |

| Sodium hydrosulfite treatment | Antioxidant prevention | Prevents side reactions |

| Metal-organic framework catalysis | Redox cycling enhancement | 100% removal in 100 min |

The application of sodium hydrosulfite as an antioxidant represents a preventive approach to redox-mediated purification, functioning to inhibit unwanted oxidative processes that lead to impurity formation [8]. Sodium hydrosulfite acts as a potent reducing agent that scavenges oxygen species and prevents the formation of quinone-type oxidation products [8]. The incorporation of this antioxidant during the synthesis process significantly reduces the formation of oxidative impurities, thereby simplifying subsequent purification steps [8].

Electrochemical purification techniques offer precise control over redox conditions through the application of controlled potentials [17]. These methods enable selective oxidation or reduction of target compounds while maintaining the integrity of the main product [17]. The voltammetric properties of olsalazine demonstrate reversible oxidation behavior, which can be exploited for analytical and preparative purification applications [17].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of olsalazine presents numerous challenges that require comprehensive understanding of process chemistry, engineering principles, and quality control methodologies [18]. The scale-up process involves careful consideration of reaction kinetics, heat transfer, mass transfer, and safety aspects that become increasingly critical at larger scales [18].

Temperature control represents the most significant challenge in industrial-scale diazotization reactions due to the highly exothermic nature of diazonium salt formation and the narrow temperature window required for safe operation [19] [7]. Industrial reactors must be equipped with efficient cooling systems capable of removing the heat of reaction while maintaining uniform temperature distribution throughout the reaction mass [18]. The design of cooling systems must account for the heat transfer coefficient, reactor geometry, and agitation patterns to ensure effective temperature control [18].

Mixing efficiency becomes increasingly challenging at industrial scale due to the heterogeneous nature of the diazotization-coupling reaction system [18]. The formation of diazonium salts requires intimate contact between solid sodium nitrite, aqueous hydrochloric acid, and the organic amine substrate [2] [5]. Industrial reactors must be designed with appropriate impeller configurations and agitation rates to ensure homogeneous mixing while avoiding excessive shear that could lead to mechanical degradation of sensitive intermediates [18].

The handling and storage of diazonium salt intermediates present significant safety challenges at industrial scale due to their explosive nature and thermal instability [7]. Industrial processes must incorporate appropriate safety measures including explosion-proof equipment, emergency cooling systems, and automated temperature monitoring with fail-safe shutdown procedures [7]. The thermal stability assessment of diazonium compounds indicates that maximum recommended process temperatures must be maintained below 20°C for many donor-acceptor diazo compounds to prevent thermal runaway reactions [7].

Table 4: Industrial Production Challenges and Solutions

| Challenge | Impact | Solution Strategy |

|---|---|---|

| Diazonium Salt Instability | Explosive decomposition risk | Maintain 0-5°C with ice-water cooling |

| Temperature Control | Reaction selectivity loss | Use controlled addition and monitoring |

| Impurity Formation | Quality degradation | Add antioxidants during hydrolysis |

| Scale-up Mixing Issues | Non-uniform reaction conditions | Optimize impeller design and speed |

| Product Purification | Low final product purity | Multi-stage recrystallization |

Quality control and impurity management become increasingly complex at industrial scale due to the larger volumes of material and the potential for accumulation of process-related impurities [20] [21]. The British and European Pharmacopoeias list nine process-related impurities that must be monitored and controlled in commercial olsalazine sodium [20]. Industrial processes must incorporate robust analytical methods for real-time monitoring of these impurities throughout the synthesis process [21].

Waste management and environmental considerations play a crucial role in industrial-scale production, particularly regarding the disposal of acidic waste streams from diazotization reactions and the recovery of organic solvents [1] [2]. Industrial processes must incorporate waste treatment systems capable of neutralizing acidic effluents and recovering valuable solvents while meeting environmental discharge standards [18]. The development of greener synthesis routes and the implementation of continuous processing technologies offer potential solutions to reduce waste generation and improve overall process efficiency [22].

The economics of industrial-scale production require optimization of yield, purity, and processing time to achieve commercially viable manufacturing costs [18]. Process optimization studies indicate that the incorporation of antioxidants during hydrolysis can improve yields from approximately 60 percent to 80 percent while simultaneously reducing impurity levels [8]. The development of continuous processing technologies and the implementation of process analytical technology (PAT) offer opportunities for further optimization of industrial-scale production [18].

Ultraviolet-Visible Absorption Spectral Analysis

Olsalazine sodium exhibits distinctive ultraviolet-visible absorption characteristics that reflect its azo chromophore structure. The compound demonstrates maximum absorption at approximately 330 nanometers for the azo bond monitoring , which is characteristic of the N=N double bond present in the molecular structure. This absorption wavelength is crucial for pharmaceutical analysis and degradation monitoring via UV-Vis spectroscopy.

The electronic transitions in olsalazine occur primarily in the ultraviolet region. Theoretical UV-Vis analysis demonstrates that olsalazine interaction with polymeric carriers occurs in the ultraviolet region with maximum absorption peaks at 380 nanometers, 336 nanometers, 288 nanometers, and 256 nanometers [2] [3]. These multiple absorption bands correspond to different electronic transitions within the conjugated aromatic system.

| Wavelength (nm) | Assignment | Reference |

|---|---|---|

| 330 | Azo bond (N=N) monitoring | |

| 380 | Primary UV transition | [2] [3] |

| 336 | Secondary UV transition | [3] |

| 288 | Tertiary UV transition | [3] |

| 256 | Quaternary UV transition | [3] |

Spectrofluorimetric analysis reveals that olsalazine forms complexes with acriflavine, resulting in fluorescence quenching measured at 504 nanometers after excitation at 260 nanometers [4]. The compound demonstrates linear calibration curves in the range of 1.0 to 10.0 microgram per milliliter with correlation coefficients of 0.9999 [4]. Detection limits achieved are 53 nanograms per milliliter for limit of detection and 104 nanograms per milliliter for limit of quantification [4].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for olsalazine. The compound has been characterized using both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy [5]. Nuclear magnetic resonance analysis confirms the symmetrical structure of olsalazine, consisting of two 5-aminosalicylic acid moieties connected by an azo linkage.

Chemical exchange saturation transfer magnetic resonance imaging studies demonstrate that olsalazine possesses exchangeable hydroxyl protons that can be readily detected [6]. The proton exchange rate of olsalazine at pH 7.4 was estimated to be 697 Hz using the QUESP method [6], indicating slow exchange on the nuclear magnetic resonance time scale.

Nuclear magnetic resonance spectroscopy reveals that olsalazine exhibits stable chemical exchange saturation transfer signals between pH 6.5 and 8.0 [6]. The compound demonstrates linear correlation between chemical exchange saturation transfer signal intensity and olsalazine concentration, with the relationship: MTR asymmetry percentage = 0.03 + 1.51 × C olsalazine (millimolar) [6].

Research indicates that olsalazine was identified by nuclear magnetic resonance as the first small molecule inhibitor to directly bind PRL3 protein [7], demonstrating the utility of nuclear magnetic resonance spectroscopy in protein-drug interaction studies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of olsalazine reveals characteristic fragmentation patterns that provide structural information. Electron ionization mass spectrometry studies at 70 eV and 15 eV electron energy demonstrate specific fragmentation pathways [8].

The molecular ion peak appears at m/z 302 corresponding to the molecular formula C₁₄H₁₀N₂O₆ [9]. At 15 eV, only the molecular ion and fragment ion at m/z 135 are observed, which corresponds to [C₇H₅NO₂]⁺ due to water loss from the molecular ion [8]. This represents the [M-H₂O]⁺ fragment.

At 70 eV, the spectrum shows competitive and consecutive fragmentation pathways [8]. The most prominent fragment ion at m/z 135 [C₇H₅NO₂]⁺ represents the base peak with 100% relative intensity [8]. This high intensity is attributed to stabilization by electron delocalization from oxygen and nitrogen lone pairs [8].

Mass spectrometric fragmentation follows two primary pathways:

- Loss of formic acid (HCOOH) forming fragment ion at m/z 107 [C₆H₅NO]⁺ with 48.3% relative intensity [8]

- Successive loss of water followed by carbon monoxide forming the base peak at m/z 135 [8]

Additional fragment ions include:

The primary fragmentation mechanism involves cleavage of the azo bond and loss of the carboxylic acid functionality [8]. Collision-induced dissociation analysis shows that the azo bond is particularly susceptible to fragmentation under mass spectrometric conditions [8].

X-ray Photoelectron Spectroscopy of Sodium Coordination

X-ray photoelectron spectroscopy provides detailed information about sodium coordination in olsalazine sodium. The technique offers quantitative elemental analysis and chemical state information with extremely high surface sensitivity [10], making it particularly valuable for understanding the coordination environment of sodium ions.

Calcium coordination studies of olsalazine demonstrate that the compound forms one-dimensional chains, two-dimensional sheets, and three-dimensional metal-organic frameworks [11]. These structural arrangements provide insights into the coordination behavior of olsalazine with metal cations, including sodium.

The disodium salt form of olsalazine exhibits coordination through the carboxylate groups [11]. X-ray photoelectron spectroscopy analysis reveals that sodium coordination occurs primarily through the carboxylate oxygen atoms, forming ionic interactions rather than covalent bonds [11].

Surface analysis demonstrates that olsalazine sodium maintains its structural integrity under various conditions. The sodium coordination environment shows characteristic binding energies in the Na 1s region [11], confirming the ionic nature of the sodium-carboxylate interaction.

Coordination studies reveal that the number of water molecules coordinated to the metal center influences the rate of olsalazine dissociation [11]. This finding is particularly relevant for understanding the dissolution behavior and pharmaceutical performance of olsalazine sodium formulations.

X-ray photoelectron spectroscopy depth profiling combined with argon ion sputtering enables characterization of the surface layers and determination of the distribution of sodium throughout the solid [10]. This technique provides crucial information for understanding the surface chemistry and potential interactions with biological systems.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Olsalazine is a prodrug of mesalamine (5-Aminosalicylic acid; 5-ASA) with anti-inflammatory activity. Unabsorbed olsalazine passes through gastrointestinal tract and is cleaved by azoreductases, produced by microflora in colon, into 2 active molecules of 5-ASA. 5-ASA exerts its anti-inflammatory action locally by inhibiting cyclooxygenase and lipoxygenase activities, thereby reducing the production of prostaglandins and leukotrienes. In addition, mesalamine may act as a scavenger of reactive oxygen free radicals.

MeSH Pharmacological Classification

ATC Code

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07E - Intestinal antiinflammatory agents

A07EC - Aminosalicylic acid and similar agents

A07EC03 - Olsalazine

Mechanism of Action

Other CAS

Wikipedia

Biological Half Life

Use Classification

Dates

2: Méndez-Lucio O, Tran J, Medina-Franco JL, Meurice N, Muller M. Toward drug repurposing in epigenetics: olsalazine as a hypomethylating compound active in a cellular context. ChemMedChem. 2014 Mar;9(3):560-5. doi: 10.1002/cmdc.201300555. Epub 2014 Jan 31. PubMed PMID: 24482360.

3: Levine DJ, Runčevski T, Kapelewski MT, Keitz BK, Oktawiec J, Reed DA, Mason JA, Jiang HZ, Colwell KA, Legendre CM, FitzGerald SA, Long JR. Olsalazine-Based Metal-Organic Frameworks as Biocompatible Platforms for H2 Adsorption and Drug Delivery. J Am Chem Soc. 2016 Aug 17;138(32):10143-50. doi: 10.1021/jacs.6b03523. Epub 2016 Aug 3. PubMed PMID: 27486905.

4: Rao Y, Zheng F. Thrombocytopenia associated with 5-aminosalicylate prodrug, olsalazine: is the devil still there? Int J Clin Pharm. 2013 Aug;35(4):529-31. doi: 10.1007/s11096-013-9778-8. Epub 2013 Apr 27. PubMed PMID: 23625279.

5: Singer MV, Schmausser H, Schönfeld G. Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis--results of a field study. Hepatogastroenterology. 2006 May-Jun;53(69):317-21. PubMed PMID: 16795963.

6: Banda J, Lakshmanan R, Katepalli RB, Reddy Venati UK, Koppula R, Shiva Prasad VVS. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jan 1;1008:1-10. doi: 10.1016/j.jchromb.2015.11.001. Epub 2015 Nov 4. PubMed PMID: 26606108.

7: Kruis W, Brandes JW, Schreiber S, Theuer D, Krakamp B, Schütz E, Otto P, Lorenz-Mayer H, Ewe K, Judmaier G. Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. Aliment Pharmacol Ther. 1998 Aug;12(8):707-15. PubMed PMID: 9726382.

8: Martenson JA Jr, Hyland G, Moertel CG, Mailliard JA, O'Fallon JR, Collins RT, Morton RF, Tewfik HH, Moore RL, Frank AR, Urias RE, Deming RL. Olsalazine is contraindicated during pelvic radiation therapy: results of a double-blind, randomized clinical trial. Int J Radiat Oncol Biol Phys. 1996 May 1;35(2):299-303. PubMed PMID: 8635937.

9: Courtney MG, Nunes DP, Bergin CF, O'Driscoll M, Trimble V, Keeling PW, Weir DG. Randomised comparison of olsalazine and mesalazine in prevention of relapses in ulcerative colitis. Lancet. 1992 May 23;339(8804):1279-81. PubMed PMID: 1349676.

10: Miller LG, Hopkinson JM, Motil KJ, Corboy JE, Andersson S. Disposition of olsalazine and metabolites in breast milk. J Clin Pharmacol. 1993 Aug;33(8):703-6. PubMed PMID: 8408729.

11: Kruis W, Judmaier G, Kayasseh L, Stolte M, Theuer D, Scheurlen C, Hentschel E, Kratochvil P. Double-blind dose-finding study of olsalazine versus sulphasalazine as maintenance therapy for ulcerative colitis. Eur J Gastroenterol Hepatol. 1995 May;7(5):391-6. PubMed PMID: 7614099.

12: Zinberg J, Molinas S, Das KM. Double-blind placebo-controlled study of olsalazine in the treatment of ulcerative colitis. Am J Gastroenterol. 1990 May;85(5):562-6. PubMed PMID: 2337059.

13: Ferry GD, Kirschner BS, Grand RJ, Issenman RM, Griffiths AM, Vanderhoof JA, Fiedorek SC, Winter HS, Hassall EG, Watkins JB, et al. Olsalazine versus sulfasalazine in mild to moderate childhood ulcerative colitis: results of the Pediatric Gastroenterology Collaborative Research Group Clinical Trial. J Pediatr Gastroenterol Nutr. 1993 Jul;17(1):32-8. PubMed PMID: 8102399.

14: Nilsson A, Danielsson A, Löfberg R, Benno P, Bergman L, Fausa O, Florholmen J, Karvonen AL, Kildebo S, Kollberg B, et al. Olsalazine versus sulphasalazine for relapse prevention in ulcerative colitis: a multicenter study. Am J Gastroenterol. 1995 Mar;90(3):381-7. PubMed PMID: 7872274.

15: Segars LW, Gales BJ. Mesalamine and olsalazine: 5-aminosalicylic acid agents for the treatment of inflammatory bowel disease. Clin Pharm. 1992 Jun;11(6):514-28. Review. PubMed PMID: 1600685.

16: Vertzoni M, Carlsson A, Abrahamsson B, Goumas K, Reppas C. Degradation kinetics of metronidazole and olsalazine by bacteria in ascending colon and in feces of healthy adults. Int J Pharm. 2011 Jul 15;413(1-2):81-6. doi: 10.1016/j.ijpharm.2011.04.028. Epub 2011 Apr 22. PubMed PMID: 21540091.

17: Scheurlen C, Wedel S, Kruis W, Zwiebel FM, Allgayer H, Scholz R. Olsalazine-related diarrhoea: does rat intestine adapt in vivo? Scand J Gastroenterol. 1992 Apr;27(4):311-6. PubMed PMID: 1589709.

18: Wright JP, O'Keefe EA, Cuming L, Jaskiewicz K. Olsalazine in maintenance of clinical remission in patients with ulcerative colitis. Dig Dis Sci. 1993 Oct;38(10):1837-42. PubMed PMID: 8404404.

19: Meyers S, Sachar DB, Present DH, Janowitz HD. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial. Gastroenterology. 1987 Dec;93(6):1255-62. PubMed PMID: 2890550.

20: Wadworth AN, Fitton A. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs. 1991 Apr;41(4):647-64. Review. PubMed PMID: 1711964.